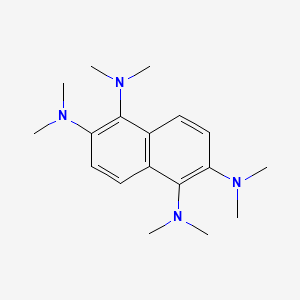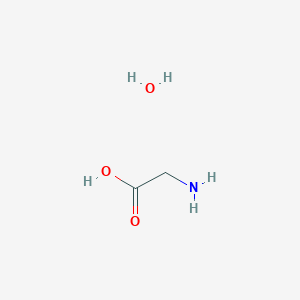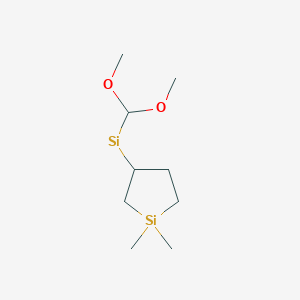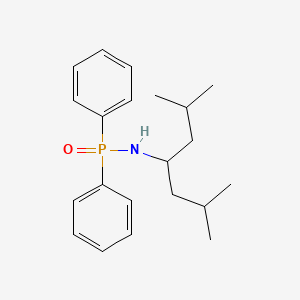
4-Hydroxybutyl phenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybutyl phenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a phenyl group attached to a carbonate moiety, which is further linked to a 4-hydroxybutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxybutyl phenyl carbonate typically involves the reaction of phenyl chloroformate with 4-hydroxybutanol. The reaction is carried out under basic conditions, often using a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
PhOCOCl+HO(CH2)4OH→PhOCOO(CH2)4OH+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of activated carbonates, such as bis(methyl salicyl) carbonate, can facilitate the preparation of polycarbonates by reducing reaction times and minimizing heat exposure .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxybutyl phenyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonate group can be targeted by nucleophiles, leading to the formation of different substituted products.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form different alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are often employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products:
Nucleophilic Substitution: Substituted carbonates.
Esterification: Ester derivatives.
Oxidation: Carbonyl compounds.
Aplicaciones Científicas De Investigación
4-Hydroxybutyl phenyl carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates, which are valuable materials due to their strength and transparency.
Biodegradable Plastics: The compound is explored for its potential in creating biodegradable plastics, which are environmentally friendly alternatives to traditional plastics.
Medical Applications: Due to its biocompatibility, it is investigated for use in medical devices and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 4-hydroxybutyl phenyl carbonate in chemical reactions typically involves nucleophilic attack on the carbonate group. The phenyl group acts as a leaving group, facilitating the formation of new bonds. In biological systems, its biocompatibility and biodegradability make it suitable for applications where gradual breakdown and assimilation are required .
Comparación Con Compuestos Similares
- Bis(4-hydroxybutyl hydrogen carbonate) of bisphenol-A (DHB–BPA)
- Mono(4-hydroxybutyl hydrogen carbonate) of bisphenol-A (MHB–BPA)
Comparison: 4-Hydroxybutyl phenyl carbonate is unique due to its specific structure, which combines a phenyl group with a 4-hydroxybutyl group. This structure imparts distinct properties, such as enhanced reactivity in nucleophilic substitution reactions and potential for use in biodegradable materials .
Propiedades
Número CAS |
137075-28-6 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
4-hydroxybutyl phenyl carbonate |
InChI |
InChI=1S/C11H14O4/c12-8-4-5-9-14-11(13)15-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |
Clave InChI |
KVZSCIGTOPVIGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)OCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane](/img/structure/B14280937.png)
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)


![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)









